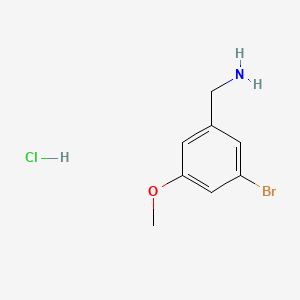![molecular formula C8H13ClN2 B13452355 4-(Aminomethyl)bicyclo[2.1.1]hexane-2-carbonitrile hydrochloride](/img/structure/B13452355.png)
4-(Aminomethyl)bicyclo[2.1.1]hexane-2-carbonitrile hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(Aminomethyl)bicyclo[211]hexane-2-carbonitrile hydrochloride is a compound that belongs to the class of bicyclic amines This compound is characterized by its unique bicyclo[211]hexane structure, which provides it with distinct chemical and physical properties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Aminomethyl)bicyclo[2.1.1]hexane-2-carbonitrile hydrochloride typically involves a multi-step process. One common method is the [2+2] cycloaddition reaction, which is used to construct the bicyclo[2.1.1]hexane core. This reaction can be catalyzed by photochemistry or Lewis acids, depending on the specific conditions and desired outcomes .
Photochemical Cycloaddition: This method involves the use of light to initiate the cycloaddition of 1,5-dienes, forming the bicyclo[2.1.1]hexane structure.
Lewis Acid-Catalyzed Cycloaddition: An alternative approach involves the use of Lewis acids to catalyze the cycloaddition between silyl enol ethers and bicyclo[1.1.0]butanes.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of continuous flow reactors for photochemical reactions or large-scale batch reactors for Lewis acid-catalyzed processes.
Analyse Chemischer Reaktionen
Types of Reactions
4-(Aminomethyl)bicyclo[2.1.1]hexane-2-carbonitrile hydrochloride can undergo various types of chemical reactions, including:
Reduction: Reduction reactions can be carried out using common reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The aminomethyl group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: NaClO2, Na2HPO4, H2O2, CH3CN:H2O.
Reduction: LiAlH4, NaBH4.
Substitution: Various nucleophiles depending on the desired substitution product.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids or ketones, while reduction can produce amines or alcohols.
Wissenschaftliche Forschungsanwendungen
4-(Aminomethyl)bicyclo[2.1.1]hexane-2-carbonitrile hydrochloride has a wide range of applications in scientific research:
Chemistry: The compound’s unique bicyclic structure makes it a valuable building block for the synthesis of complex molecules. .
Biology: In biological research, the compound can be used as a molecular probe to study various biochemical pathways and interactions.
Medicine: The compound’s potential as a bioisostere for substituted benzenes makes it a promising candidate for drug development.
Industry: In industrial applications, the compound can be used in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of 4-(Aminomethyl)bicyclo[2.1.1]hexane-2-carbonitrile hydrochloride involves its interaction with specific molecular targets and pathways. The compound’s bicyclic structure allows it to mimic the topological characteristics of substituted benzenes, preserving desired interactions with biomacromolecules while enhancing pharmacokinetic properties . This makes it a valuable tool in medicinal chemistry for the development of new therapeutic agents.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Bicyclo[1.1.1]pentane: Known for its use as a para-substituted phenyl isostere, bicyclo[1.1.1]pentane is another important bicyclic scaffold in medicinal chemistry.
Bicyclo[4.1.1]octane: This compound is used in the synthesis of complex molecules and can be functionalized to produce a variety of derivatives.
Uniqueness
4-(Aminomethyl)bicyclo[211]hexane-2-carbonitrile hydrochloride stands out due to its specific combination of an aminomethyl group and a carbonitrile group on the bicyclo[211]hexane scaffold
Eigenschaften
Molekularformel |
C8H13ClN2 |
|---|---|
Molekulargewicht |
172.65 g/mol |
IUPAC-Name |
4-(aminomethyl)bicyclo[2.1.1]hexane-2-carbonitrile;hydrochloride |
InChI |
InChI=1S/C8H12N2.ClH/c9-4-7-3-8(5-10)1-6(7)2-8;/h6-7H,1-3,5,10H2;1H |
InChI-Schlüssel |
UNBQLWNDTNXIDE-UHFFFAOYSA-N |
Kanonische SMILES |
C1C2CC1(CC2C#N)CN.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1H,4H,5H-benzo[g]indole-3-carboxylic acid](/img/structure/B13452292.png)


![4-(1,3-Benzodioxol-5-yl)-1,4,6,7-tetrahydro-1-methyl-7-oxo-3-phenyl-8H-pyrazolo[3,4-e][1,4]thiazepine-8-acetic Acid](/img/structure/B13452310.png)
![2-Tert-butyl 4-methyl 2,8-diazaspiro[4.5]decane-2,4-dicarboxylate hydrochloride](/img/structure/B13452317.png)
![Potassium trifluoro({3-phenylbicyclo[1.1.1]pentan-1-yl})boranuide](/img/structure/B13452318.png)




![3,6-Dioxabicyclo[3.2.1]octan-1-ylmethanamine](/img/structure/B13452366.png)
![Methyl 2-{2-benzyl-2-azabicyclo[2.1.1]hexan-1-yl}acetate](/img/structure/B13452374.png)
